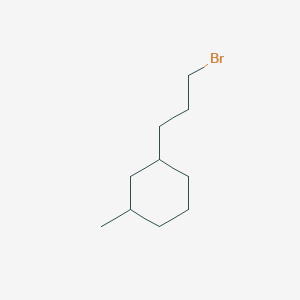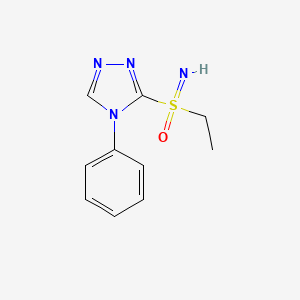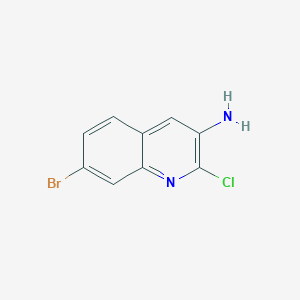
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is a chemical compound with the molecular formula C9H14ClNO2 It is a derivative of phenol, featuring an amino group and a hydroxyl group attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride typically involves the reaction of phenol derivatives with epichlorohydrin, followed by aminolysis. One common method includes the reaction of phenol with epichlorohydrin to form glycidyl derivatives, which are then subjected to aminolysis using ammonia or amines to introduce the amino group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers or esters.
Aplicaciones Científicas De Investigación
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-3-hydroxypropyl)phenolhydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and exert therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Amino-2-hydroxypropyl)phenol hydrochloride
- 3-(2-Amino-3-hydroxypropyl)phenol
- 3-(2-Amino-3-hydroxypropyl)phenol sulfate
Uniqueness
3-(2-Amino-3-hydroxypropyl)phenolhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups on the propyl chain enhances its reactivity and potential for forming diverse chemical derivatives .
Propiedades
Fórmula molecular |
C9H14ClNO2 |
|---|---|
Peso molecular |
203.66 g/mol |
Nombre IUPAC |
3-(2-amino-3-hydroxypropyl)phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c10-8(6-11)4-7-2-1-3-9(12)5-7;/h1-3,5,8,11-12H,4,6,10H2;1H |
Clave InChI |
RQNMNAZABSAQGO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)O)CC(CO)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13196715.png)





![3-Amino-9-(trifluoromethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B13196744.png)

![2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxyacetic acid](/img/structure/B13196753.png)





